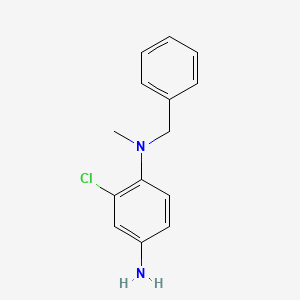

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine

Description

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS 85984-29-8) is a substituted benzene-1,4-diamine derivative with a molecular formula of C₁₄H₁₅ClN₂ and a molecular weight of 246.74 g/mol . Key structural features include:

- N1-Benzyl and N1-methyl substituents, contributing to steric bulk and lipophilicity.

- Chlorine at the C2 position, which may influence electronic properties and reactivity.

Properties

IUPAC Name |

1-N-benzyl-2-chloro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQIHDQDYJIBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-chlorobenzene-1,4-diamine (or 2-chloro-1,4-dinitrobenzene as precursor)

- Benzyl chloride or benzyl bromide (for benzylation)

- Methylating agent such as methyl iodide or methyl sulfate

- Bases such as sodium hydroxide, potassium carbonate, or organic bases (e.g., triethylamine)

- Solvents: polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol

Synthetic Route Outline

Selective Chlorination (if starting from benzene-1,4-diamine):

Chlorination at the 2-position can be achieved by electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions with a Lewis acid catalyst (e.g., FeCl3). This step is often done prior to N-alkylation to ensure regioselectivity.Protection or Selective N-Alkylation:

The diamine’s two amino groups can be differentiated by selective protection or stepwise alkylation. Typically, the N1 nitrogen is first benzylated using benzyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution where the amine attacks the benzyl halide.Methylation of N1 Nitrogen:

After benzylation, methylation of the same nitrogen can be performed using methyl iodide or methyl sulfate in the presence of a base. Careful control of stoichiometry and reaction time is essential to avoid over-alkylation or quaternization.Purification:

The crude product is purified by recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the pure N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine.

Reaction Conditions and Optimization

- Temperature: Reactions are typically conducted at room temperature to 60°C to balance reaction rate and selectivity.

- Solvent choice: Polar aprotic solvents favor nucleophilic substitution reactions.

- Base selection: Mild bases like potassium carbonate are preferred to avoid side reactions.

- Reaction time: Monitored by TLC or HPLC to prevent over-alkylation.

Alternative Synthetic Approaches

- Reductive Amination: Starting from 2-chloro-1,4-diaminobenzene and benzaldehyde derivatives, reductive amination can introduce the benzyl group, followed by methylation.

- Stepwise N-alkylation: Sequential alkylation with benzyl halide and methyl halide, with intermediate purification steps to ensure mono-substitution.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Cl2 or NCS, FeCl3 catalyst, 0–25°C | Introduce Cl at 2-position | Control to avoid poly-chlorination |

| N1-Benzylation | Benzyl chloride, K2CO3, DMF, 25–50°C | Attach benzyl group to N1 | Monitor to avoid di-benzylation |

| N1-Methylation | Methyl iodide, K2CO3, DMF, 25–40°C | Methylate N1 nitrogen | Stoichiometry critical |

| Purification | Column chromatography (silica gel) | Isolate pure product | Use ethyl acetate/hexane mix |

Research Findings and Analytical Confirmation

-

- ¹H NMR: Aromatic protons appear at δ 6.5–7.5 ppm; benzyl CH2 protons as singlet near δ 4.5–5.0 ppm; methyl protons as singlet near δ 2.5–3.0 ppm.

- IR Spectroscopy: NH stretching vibrations at 3300–3400 cm⁻¹; C–Cl stretching near 700 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~262.7 g/mol.

Yield and Purity:

Typical yields range from 40% to 70% depending on reaction scale and optimization. Purity is confirmed by HPLC and elemental analysis.Stability: The compound is stable under ambient conditions but should be stored under inert atmosphere to prevent oxidation of amine groups.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in the development of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine and related compounds:

Key Observations:

Substituent Effects on Reactivity: The chlorine in the target compound may undergo oxidation similar to 2,6-dichlorobenzene-1,4-diamine, forming reactive quinone imines . Trifluoromethyl analogs (e.g., C15H15F3N2) exhibit stronger electron-withdrawing effects, which could stabilize charge-transfer complexes or alter binding affinities in drug design .

Ethyl substitution (C16H17F3N2) introduces greater steric bulk, which might reduce enzymatic degradation but also limit solubility .

Halogen-Specific Interactions :

- Bromine in 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine may participate in halogen bonding, useful in crystal engineering or inhibitor design .

Biological Activity

N1-Benzyl-2-chloro-N1-methylbenzene-1,4-diamine (commonly referred to as N1-BCMD) is a chemical compound with the molecular formula C14H16ClN2 and a molecular weight of approximately 246.74 g/mol. The compound features a benzene ring with two amino groups and a chlorine atom, contributing to its potential biological activities. This article explores the biological activity of N1-BCMD, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

N1-BCMD has shown potential in various biological applications, particularly in pharmacology. Its structural analogs have been investigated for their interactions with biological systems, including anti-inflammatory and antiprotozoal activities.

Key Biological Activities

- Antiprotozoal Activity : Compounds similar to N1-BCMD have been studied for their efficacy against kinetoplastid parasites such as Trypanosoma brucei. These compounds disrupt the function of kinetoplast DNA (kDNA) by displacing essential proteins from their binding sites, leading to parasite death .

- Anti-inflammatory Effects : Analogous compounds have demonstrated significant anti-inflammatory properties. For instance, N1-benzyl-4-methylbenzene-1,2-diamine (a structural analog) inhibited nitric oxide production in LPS-stimulated macrophages, showcasing a dose-dependent effect and down-regulation of inducible nitric oxide synthase (iNOS) .

The specific mechanisms through which N1-BCMD exerts its biological effects are still under investigation. However, several studies suggest that its activity may be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.

- DNA Interaction : The ability to bind to DNA or disrupt protein-DNA interactions is critical for its antiprotozoal activity.

Case Studies and Experimental Data

A summary of relevant experimental findings regarding N1-BCMD and its analogs is presented in the table below:

| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N1-BCMD | Antiprotozoal | Not specified | Disruption of kDNA function |

| JSH-21 | Anti-inflammatory | 9.2 | Inhibition of iNOS and NF-kB transcriptional activity |

| Analog 1 | Antiprotozoal | Not specified | Displacement of HMG-box proteins from DNA |

Synthetic Routes

N1-BCMD can be synthesized through various multi-step organic reactions. Common methods include:

- Nitration : Introducing nitro groups into the benzene ring.

- Reduction : Converting nitro groups into amines.

- Electrophilic Aromatic Substitution : Adding substituents to the benzene ring under specific conditions.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

Q & A

Q. How does the compound’s electronic structure influence its redox behavior in electrochemical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.